molecular formula C22H30N4O2 B10907804 N'~1~,N'~4~-bis[(1E)-3-methylcyclohexylidene]benzene-1,4-dicarbohydrazide

N'~1~,N'~4~-bis[(1E)-3-methylcyclohexylidene]benzene-1,4-dicarbohydrazide

Cat. No.: B10907804
M. Wt: 382.5 g/mol
InChI Key: PUFVVOOSLVBTEE-BLVCXSLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~,N’~4~-BIS(3-METHYLCYCLOHEXYLIDEN)TEREPHTHALOHYDRAZIDE is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound is characterized by its hydrazide functional groups and cyclohexylidene moieties, which contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~4~-BIS(3-METHYLCYCLOHEXYLIDEN)TEREPHTHALOHYDRAZIDE typically involves the condensation of terephthalohydrazide with 3-methylcyclohexanone. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The process may involve the following steps:

  • Dissolving terephthalohydrazide in a suitable solvent such as ethanol or methanol.
  • Adding 3-methylcyclohexanone to the solution.
  • Adjusting the pH to acidic or basic conditions using hydrochloric acid or sodium hydroxide.
  • Heating the reaction mixture to promote the condensation reaction.
  • Isolating the product by filtration and recrystallization.

Industrial Production Methods

Industrial production of N’~1~,N’~4~-BIS(3-METHYLCYCLOHEXYLIDEN)TEREPHTHALOHYDRAZIDE may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated reactors and in-line monitoring systems are employed to control the reaction parameters and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~4~-BIS(3-METHYLCYCLOHEXYLIDEN)TEREPHTHALOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the hydrazide groups to amines or other reduced forms.

    Substitution: The hydrazide groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines. Substitution reactions result in various substituted derivatives with different functional groups.

Scientific Research Applications

N’~1~,N’~4~-BIS(3-METHYLCYCLOHEXYLIDEN)TEREPHTHALOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N’~1~,N’~4~-BIS(3-METHYLCYCLOHEXYLIDEN)TEREPHTHALOHYDRAZIDE involves its interaction with molecular targets and pathways. The compound’s hydrazide groups can form covalent bonds with various biomolecules, leading to the modulation of biological processes. The cyclohexylidene moieties contribute to the compound’s stability and reactivity, enhancing its effectiveness in different applications.

Comparison with Similar Compounds

Similar Compounds

    N’~1~,N’~4~-Bis(3,4-dimethoxybenzylidene)terephthalohydrazide: Similar structure with dimethoxybenzylidene groups instead of methylcyclohexylidene.

    N’~1~,N’~4~-Bis(3-methylbenzylidene)terephthalohydrazide: Contains methylbenzylidene groups instead of methylcyclohexylidene.

Uniqueness

N’~1~,N’~4~-BIS(3-METHYLCYCLOHEXYLIDEN)TEREPHTHALOHYDRAZIDE is unique due to its specific cyclohexylidene moieties, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H30N4O2

Molecular Weight

382.5 g/mol

IUPAC Name

1-N,4-N-bis[(E)-(3-methylcyclohexylidene)amino]benzene-1,4-dicarboxamide

InChI

InChI=1S/C22H30N4O2/c1-15-5-3-7-19(13-15)23-25-21(27)17-9-11-18(12-10-17)22(28)26-24-20-8-4-6-16(2)14-20/h9-12,15-16H,3-8,13-14H2,1-2H3,(H,25,27)(H,26,28)/b23-19+,24-20+

InChI Key

PUFVVOOSLVBTEE-BLVCXSLXSA-N

Isomeric SMILES

CC1C/C(=N/NC(=O)C2=CC=C(C=C2)C(=O)N/N=C\3/CC(CCC3)C)/CCC1

Canonical SMILES

CC1CCCC(=NNC(=O)C2=CC=C(C=C2)C(=O)NN=C3CCCC(C3)C)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.